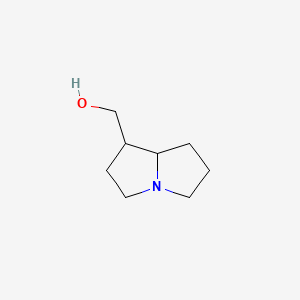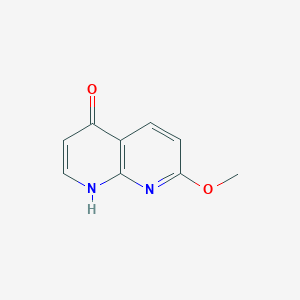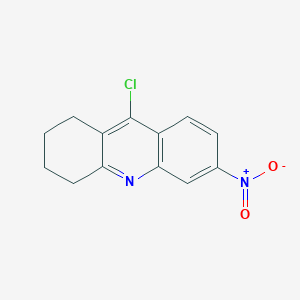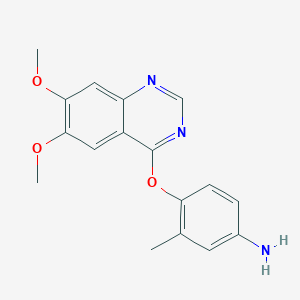
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline
Overview
Description
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is a compound that belongs to the class of quinazoline derivatives. Quinazoline is a nitrogen-containing heterocyclic compound known for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline typically involves the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions starting from 2-aminobenzamide and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the quinazoline derivative with 3-methylaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-tumor and anti-inflammatory activities.
Medicine: Investigated as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline involves the inhibition of specific molecular targets and pathways . It has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and HER2 tyrosine kinases.
Uniqueness
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its dual methoxy groups at the 6 and 7 positions enhance its ability to interact with molecular targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-6-11(18)4-5-14(10)23-17-12-7-15(21-2)16(22-3)8-13(12)19-9-20-17/h4-9H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPQTHCJBCHKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


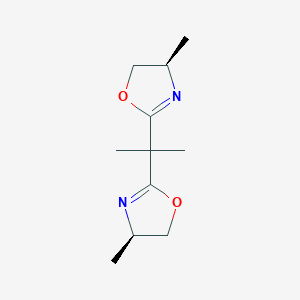
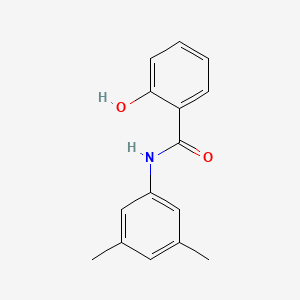
![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)
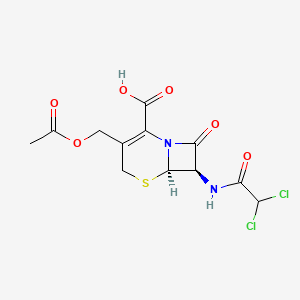
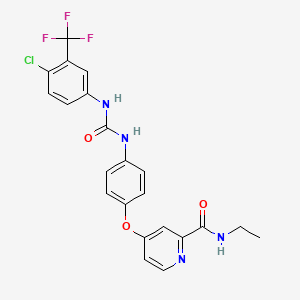
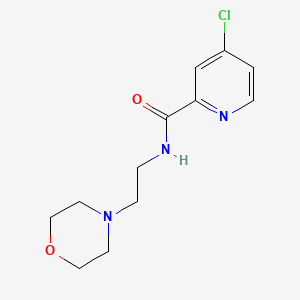
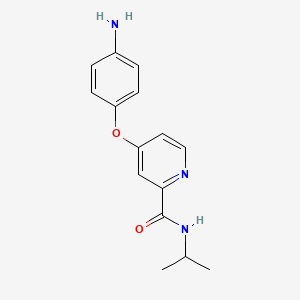
![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)

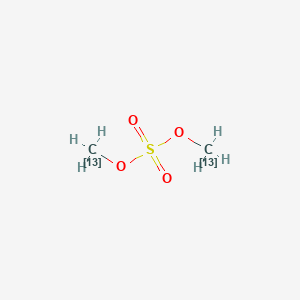
![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
